3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid is an organic compound that belongs to the class of pyrazine carboxylic acids This compound is characterized by the presence of a pyrazine ring substituted with a carboxylic acid group and a carbamoyl group attached to a 2,6-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with 2,6-dimethylphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazine dicarboxylic acids.
Reduction: Formation of pyrazine-2-carboxamide derivatives.
Substitution: Formation of substituted pyrazine carboxylic acid derivatives.
Scientific Research Applications
3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the carbamoyl and 2,6-dimethylphenyl groups.
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid: Contains a nitrophenyl group instead of a dimethylphenyl group.
Uniqueness
3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid is unique due to the presence of the 2,6-dimethylphenyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazine carboxylic acids and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
3-[(2,6-dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C14H13N3O3/c1-8-4-3-5-9(2)10(8)17-13(18)11-12(14(19)20)16-7-6-15-11/h3-7H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
VPALRUPNUOXAEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NC=CN=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.